3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a 3,5-dimethylphenyl group and a 7-chloro group. It also has a 4-aminopropoxy group attached to the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.94 and a molecular formula of C26H25ClN2O2 .Scientific Research Applications
Optical Properties and Thin Film Applications
Research on similar quinoline derivatives demonstrates their potential in optical and electronic applications. For example, the structural and optical properties of certain quinoline derivatives have been studied for their potential use in thin film form. These compounds, being polycrystalline in powdered form, transform into nanocrystallites dispersed in an amorphous matrix when thermally deposited to form thin films. The optical properties of these films have been evaluated, including absorption parameters and electric dipole strength, which are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
AC Electrical Conductivity
The AC electrical conductivity and dielectric properties of related quinoline derivatives in thin film form have also been explored. The electrical conduction of these compounds is governed by a specific mechanism, which is vital for understanding their behavior in electronic devices. Parameters such as barrier height and hopping distance are determined, influencing their use in electronic materials and devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthesis and Antimicrobial Applications
The synthesis process of quinoline derivatives and their potential antimicrobial applications have been investigated. These compounds, through specific synthesis pathways, could be designed to exhibit antimicrobial properties, potentially leading to new classes of antimicrobial agents (Dave & Rahatgaonkar, 2016).
Analytical and Sensing Applications
Quinoline derivatives have been utilized in analytical chemistry, particularly in the development of fluorescent chemosensors. These compounds can be used for the detection of specific ions or molecules, indicating their potential in environmental monitoring and analytical assays (Hazra, Roy, & Maiti, 2018).
Future Directions
properties
IUPAC Name |
3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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